molecular formula C11H11NO B13875669 7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B13875669
M. Wt: 173.21 g/mol
InChI Key: KYUNRGAZCBJFIH-UHFFFAOYSA-N
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Description

7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with a unique structure that includes a hydroxyl group and a nitrile group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6,7,8-tetrahydronaphthalene and appropriate nitrile precursors.

    Nitrile Formation: The nitrile group is introduced through reactions involving cyanide sources, such as sodium cyanide or potassium cyanide, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.

    Reduction: Formation of 7-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.

    Substitution: Formation of 7-alkoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.

Scientific Research Applications

7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The hydroxyl and nitrile groups allow the compound to interact with enzymes and receptors, potentially modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

  • 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
  • 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
  • 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Comparison:

  • Structural Differences: While these compounds share a similar tetrahydronaphthalene core, they differ in the functional groups attached, such as hydroxyl, nitrile, carboxylic acid, or ketone groups.
  • Unique Properties: 7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential applications.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

7-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H11NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-2,5,11,13H,3-4,6H2

InChI Key

KYUNRGAZCBJFIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C=C(C=C2)C#N

Origin of Product

United States

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